molecular formula C24H19N3O3 B11933442 Hydrofurimazine

Hydrofurimazine

Cat. No.: B11933442
M. Wt: 397.4 g/mol
InChI Key: JHMNSROVQHYTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrofurimazine is a furimazine analogue that has been developed to enhance the aqueous solubility of bioluminescent substrates. This compound is primarily used in bioluminescent imaging, particularly in combination with the NanoBiT system for detecting viral infections in vivo . This compound allows for higher doses to be delivered, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrofurimazine involves the modification of the furimazine molecule to improve its solubility. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods

Industrial production of this compound is carried out by specialized chemical companies. The process involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically supplied in solution form to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions

Hydrofurimazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified versions of this compound that retain or enhance its bioluminescent properties .

Scientific Research Applications

Hydrofurimazine is widely used in scientific research due to its enhanced solubility and bioluminescent properties. Some of its applications include:

Mechanism of Action

Hydrofurimazine exerts its effects through its role as a bioluminescent substrate. When introduced into a biological system, it interacts with the NanoLuc luciferase enzyme, resulting in the emission of light. This bioluminescent reaction allows for the visualization of various biological processes. The molecular targets and pathways involved include the NanoLuc luciferase and the specific biological molecules being studied .

Comparison with Similar Compounds

Hydrofurimazine is unique due to its enhanced aqueous solubility, which allows for higher doses and more sensitive imaging. Similar compounds include:

This compound stands out due to its balance of solubility and bioluminescent efficiency, making it a preferred choice for many applications.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C24H19N3O3/c28-18-9-4-8-17(13-18)22-15-27-23(20(25-22)12-16-6-2-1-3-7-16)26-21(24(27)29)14-19-10-5-11-30-19/h1-11,13,15,28-29H,12,14H2

InChI Key

JHMNSROVQHYTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC(=CC=C5)O

Origin of Product

United States

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